

Application Note: Quantification of Tianeptine Hemisulfate Monohydrate in Human Plasma using HPLC-UV

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Compound of Interest

Compound Name: *Tianeptine hemisulfate monohydrate*

Cat. No.: *B8818399*

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For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of **Tianeptine Hemisulfate Monohydrate** in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of tianeptine-based therapeutics.

Principle: This method employs a reversed-phase HPLC system with UV detection to separate and quantify tianeptine from plasma components. The sample preparation involves a straightforward protein precipitation technique, which is efficient and provides good recovery. Protriptyline is used as an internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

- **Tianeptine Hemisulfate Monohydrate** reference standard
- Protriptyline hydrochloride (Internal Standard)

- HPLC grade acetonitrile
- HPLC grade methanol
- Ammonium acetate
- Formic acid
- Human plasma (drug-free)
- Purified water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and 20 mM ammonium formate buffer (pH adjusted to 3.5 with formic acid) in a 40:60 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- Detection Wavelength: 220 nm.

Preparation of Solutions

- Stock Solution of Tianeptine (1 mg/mL): Accurately weigh and dissolve 10 mg of **Tianeptine Hemisulfate Monohydrate** in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of protriptyline hydrochloride in 10 mL of methanol.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- Pipette 200 μ L of plasma sample into a microcentrifuge tube.
- Add 20 μ L of the internal standard working solution (100 ng/mL).
- Add 600 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject 20 μ L into the HPLC system.

Method Validation

The method should be validated according to the US FDA guidelines for bioanalytical method validation.^[1] Key validation parameters include:

- Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
- Recovery: The extraction efficiency of the analyte from the biological matrix.

- **Calibration Curve:** A linear relationship between the peak area ratio (analyte/IS) and the concentration of the analyte.
- **Stability:** The stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

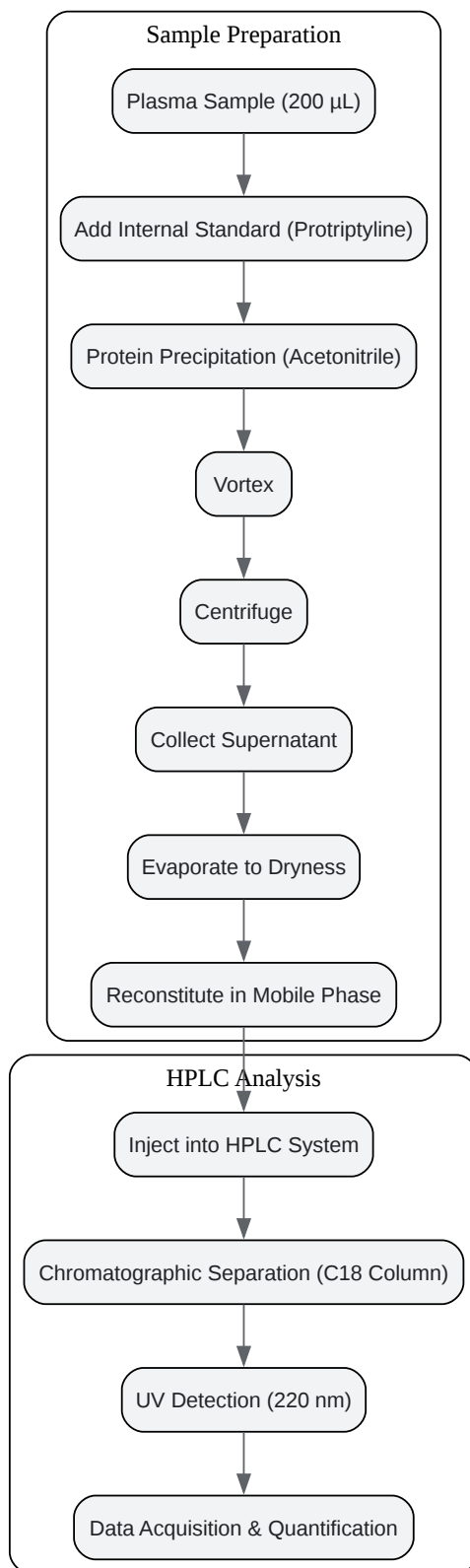
Data Presentation

Table 1: Chromatographic and Validation Parameters

Parameter	Value
Chromatographic Conditions	
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile: 20 mM Ammonium Formate (pH 3.5) (40:60)
Flow Rate	1.0 mL/min
Detection Wavelength	220 nm
Retention Time of Tianeptine	~ 4.5 min
Retention Time of Protriptyline (IS)	~ 6.2 min
Validation Summary	
Linearity Range	10 - 1000 ng/mL ($r^2 > 0.995$)
Limit of Detection (LOD)	2 ng/mL
Limit of Quantification (LOQ)	10 ng/mL
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 7%
Accuracy (% Bias)	Within ±10%
Mean Recovery	> 85%

Visualizations

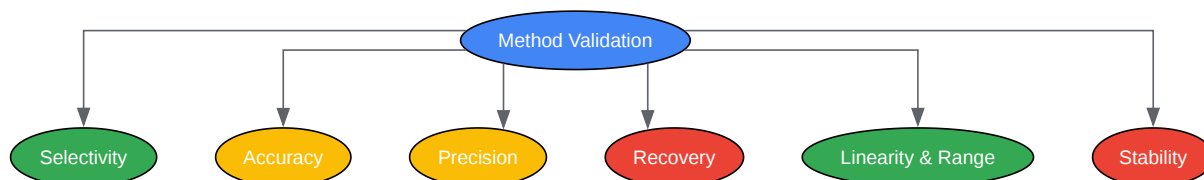
Experimental Workflow



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Caption: Workflow for the quantification of Tianeptine in plasma.

Logical Relationship of Method Validation



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Caption: Key parameters for bioanalytical method validation.

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References

- 1. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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